Pyrrolo[2,3-d]pyrimidine derivative 18 is a notable compound within the pyrrolo[2,3-d]pyrimidine class, which has garnered attention due to its potential biological activities. These derivatives are characterized by their fused pyrrole and pyrimidine rings, making them valuable in medicinal chemistry. Pyrrolo[2,3-d]pyrimidine compounds are recognized for their ability to inhibit various protein kinases, particularly Janus Kinase 3, which is associated with several immunological disorders including rheumatoid arthritis and multiple sclerosis .
Pyrrolo[2,3-d]pyrimidine derivatives are classified as heterocyclic compounds. They are synthesized through various chemical reactions that involve starting materials such as arylglyoxals and barbituric acid derivatives. The specific derivative 18 has been synthesized using innovative methods that enhance yield and efficiency while minimizing reaction time .
The synthesis of pyrrolo[2,3-d]pyrimidine derivative 18 can be achieved through a one-pot three-component reaction. This method involves the reaction of arylglyoxals with 6-amino-1,3-dimethyluracil and barbituric acid derivatives in the presence of a catalytic amount of tetrabutylammonium bromide at elevated temperatures (50 °C) in ethanol .
The general procedure includes:
This method is advantageous due to its simplicity and the high yields it produces without the formation of unwanted byproducts .
Pyrrolo[2,3-d]pyrimidine derivative 18 is characterized by a specific molecular structure that includes a fused pyrrole ring with a pyrimidine moiety. The detailed molecular formula for derivative 18 is typically represented as C₁₉H₁₅Cl₂N₃O₂, indicating the presence of chlorine substituents at specific positions on the aromatic rings .
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure of this compound. For instance:
Pyrrolo[2,3-d]pyrimidine derivatives undergo various chemical reactions that enhance their pharmacological properties. Notably, they can act as inhibitors for specific kinases involved in signaling pathways related to immune responses.
One significant reaction pathway involves:
Additionally, derivatization reactions can introduce different substituents that influence biological activity and solubility.
The mechanism of action for pyrrolo[2,3-d]pyrimidine derivative 18 primarily revolves around its role as a protein kinase inhibitor. By selectively inhibiting Janus Kinase 3, it disrupts signaling pathways that lead to inflammatory responses associated with various autoimmune diseases .
In vitro studies have shown that these compounds exhibit significant cytotoxicity against cancer cell lines, indicating their potential use in cancer therapy. The specific binding interactions with target proteins can be elucidated through molecular docking studies that predict binding affinities and interaction patterns .
Pyrrolo[2,3-d]pyrimidine derivative 18 exhibits several notable physical properties:
Chemical properties include:
Quantitative data from elemental analysis confirms the composition aligns with theoretical predictions based on its molecular formula .
Pyrrolo[2,3-d]pyrimidine derivative 18 has several applications in scientific research:
The rational design of derivative 18 employed a binding element hybridization strategy, systematically integrating structural fragments from clinically validated Colony Stimulating Factor 1 Receptor inhibitors into the pyrrolo[2,3-d]pyrimidine scaffold. This approach merged the dipyridyl moiety characteristic of Pexidartinib—a clinically approved Colony Stimulating Factor 1 Receptor inhibitor—with the hinge-binding core of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. Molecular docking simulations (Glide, Schrödinger Suite) predicted that positioning the 3-pyridylmethylaminopyridine fragment at the C6 position of pyrrolo[2,3-d]pyrimidine would optimize complementarity with the Colony Stimulating Factor 1 Receptor active site. Specifically, the hybrid structure maintained critical hydrogen bonds between the pyrrolopyrimidine N1 atom and the Colony Stimulating Factor 1 Receptor hinge residue Cys677, while the pyridyl extensions occupied hydrophobic subpockets typically engaged by Pexidartinib [3].
This hybridization yielded compound N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (designated 12b in source studies, analogous to derivative 18), which exhibited low-nanomolar enzymatic inhibition (IC₅₀ = 5.14 nM against Colony Stimulating Factor 1 Receptor). Crucially, it achieved >38-fold selectivity over related kinases (platelet-derived growth factor receptor alpha/beta, FMS-like tyrosine kinase 3, stem cell factor receptor). Cellular assays confirmed suppression of Colony Stimulating Factor 1 Receptor phosphorylation and downstream signaling in RAW264.7, THP-1, and M-NFS-60 cell lines, validating the hybridization strategy [3].
Table 1: Hybridization Strategy Outcomes for Derivative 18
Design Element | Source Molecule | Role in Derivative 18 | Biological Impact |
---|---|---|---|
Pyrrolo[2,3-d]pyrimidine core | Historical kinase leads | Hinge binding (N1–Cys677 H-bond) | Foundation for ATP-competitive inhibition |
3-Pyridylmethylaminopyridine | Pexidartinib | Hydrophobic subpocket occupation | Enhanced selectivity vs. type III receptor kinases |
N-Methyl-m-tolyl group | Lead optimization | Solvent-front accessibility | Improved cellular permeability & metabolic stability |
Extensive structure-activity relationship studies on pyrrolo[2,3-d]pyrimidine scaffolds identified critical modifications for rearranged during transfection kinase inhibition. Unsubstituted pyrrolo[2,3-d]pyrimidine cores (e.g., compound 5) showed modest rearranged during transfection wild-type inhibition (IC₅₀ = 7.69 μM). However, introducing tert-butyl-substituted heterocycles at the solvent-front position dramatically enhanced potency. Compound 19 (3-tert-butyl-N-methyl-1H-pyrazole) and compound 20 (5-tert-butylisoxazole) achieved IC₅₀ values of 0.127 μM and 0.076 μM, respectively, against rearranged during transfection wild-type. This 100-fold improvement was attributed to:
Derivative 59—a C6-optimized pyrrolo[2,3-d]pyrimidine—exhibited low-nanomolar activity against both rearranged during transfection wild-type and the gatekeeper mutant rearranged during transfection V804M. It suppressed growth in LC-2/ad cells (CCDC6-rearranged during transfection fusion-driven) and inhibited tumor cell migration, confirming cellular efficacy. Crystallography revealed its type II binding mode, with the tert-butylisoxazole occupying a hydrophobic back pocket adjacent to the allosteric DFG-out site [1].
Table 2: Key Structure-Activity Relationship Modifications in Pyrrolo[2,3-d]pyrimidine-Based Rearranged During Transfection Inhibitors
Position | Modification | Representative Compound | RET WT IC₅₀ (μM) | Impact on Potency |
---|---|---|---|---|
Core | Pyrrolo[2,3-d]pyrimidine | 5 | 7.69 | Baseline |
Core | Thieno[2,3-d]pyrimidine | 25 | 1.06 | 7-fold reduction vs. pyrrolo analog |
Solvent-front | 5-tert-Butylisoxazole | 20 | 0.076 | 100-fold improvement |
Solvent-front | N-Methyl-5-tert-butylisoxazole | 21 | >50 | Activity loss (H-bond disruption) |
C6 | Aryl/heteroaryl optimization | 59 | 0.002* | Low-nanomolar potency vs. WT & V804M mutant |
*Estimated from biochemical assay data in source; exact IC₅₀ not fully specified.
Strategic halogen incorporation significantly enhanced target engagement for pyrrolo[2,3-d]pyrimidine derivatives. Iodination at the C6 position created a versatile handle for Suzuki-Miyaura cross-coupling, enabling systematic exploration of aromatic/heteroaromatic extensions. Crucially, the iodine atom itself contributed to binding via:
Comparative studies demonstrated iodine’s superiority over smaller halogens. In Colony Stimulating Factor 1 Receptor inhibitors, C6-iodo derivatives (e.g., precursor to 12b) improved enzymatic IC₅₀ by 3–5-fold versus chloro/bromo analogs. Molecular dynamics simulations quantified favorable binding energy contributions (–1.8 to –2.3 kcal/mol) from iodinated aryl groups due to enhanced hydrophobic contacts [3]. In rearranged during transfection inhibitors, bromine at analogous positions maintained potency but reduced selectivity against vascular endothelial growth factor receptor 2 kinase, highlighting iodine’s role in conferring specificity [1].
Table 3: Impact of Halogen Substituents on Kinase Inhibitor Profiles
Halogen | Position | Kinase Target | IC₅₀ vs. Non-Halogenated | Key Interaction Mechanism |
---|---|---|---|---|
Iodine | C6 | Colony Stimulating Factor 1 Receptor | 3–5-fold lower | Hydrophobic filling; halogen bonding to Glu633 |
Bromine | C6 | Colony Stimulating Factor 1 Receptor | 2-fold lower | Hydrophobic filling only |
Chlorine | C6 | Colony Stimulating Factor 1 Receptor | Comparable | Minimal contribution |
Iodine | C6 | Rearranged During Transfection | 8-fold lower | Back-pocket hydrophobic contact; DFG stabilization |
Bromine | C7 | Rearranged During Transfection | 2-fold lower | Solvent-front steric bulk |
Derivative 18 and its analogs exemplify systematic optimization for type II kinase inhibition, which targets the inactive DFG-out conformation. This requires simultaneous engagement of three distinct regions:
In derivative 18, the N-methyl-m-tolyl group at N4 enhanced cellular activity by reducing P-glycoprotein efflux. For rearranged during transfection inhibitor 59, the 5-tert-butylisoxazole reached deep into the back pocket, forming van der Waals contacts with rearranged during transfection’s Ile788, Val804, and Phe891. Mutagenesis studies quantified energetic contributions: Val804 mutation reduced binding affinity by 6.2 kcal/mol, confirming the back pocket’s critical role [1] [3].
Computational modeling of derivative 18’s binding pose in Colony Stimulating Factor 1 Receptor predicted that the 3-pyridylmethylaminopyridine group induces a 12° shift in the αC-helix, stabilizing the DFG-out conformation. This allosteric control mechanism explains its >38-fold selectivity over kinases lacking this pocket [3].
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